molecular formula C13H16O2 B13003821 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde

2-[3-(Benzyloxy)cyclobutyl]acetaldehyde

Cat. No.: B13003821
M. Wt: 204.26 g/mol
InChI Key: XTFCJIIXNFGEOA-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)cyclobutyl]acetaldehyde is an organic compound with the molecular formula C13H16O2. It is characterized by the presence of a benzyloxy group attached to a cyclobutyl ring, which is further connected to an acetaldehyde moiety. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenated compound under basic conditions.

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized via cyclization reactions, often involving the use of cyclobutane derivatives.

    Acetaldehyde Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)cyclobutyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, DMP.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 2-[3-(Benzyloxy)cyclobutyl]acetic acid.

    Reduction: 2-[3-(Benzyloxy)cyclobutyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Benzyloxy)cyclobutyl]acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)cyclobutyl]acetaldehyde involves its interaction with various molecular targets and pathways:

    Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical reactions.

    Benzyloxy Group: The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Methoxy)cyclobutyl]acetaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-[3-(Ethoxy)cyclobutyl]acetaldehyde: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-[3-(Phenoxy)cyclobutyl]acetaldehyde: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

2-[3-(Benzyloxy)cyclobutyl]acetaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(3-phenylmethoxycyclobutyl)acetaldehyde

InChI

InChI=1S/C13H16O2/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,7,12-13H,6,8-10H2

InChI Key

XTFCJIIXNFGEOA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CC=O

Origin of Product

United States

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